(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine
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Overview
Description
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound is notable for its structural configuration, which includes two methyl groups and a propylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:
[ \text{Aldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.
Scientific Research Applications
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- Ephedra alkaloids
- Aminopropan-2-ol derivatives
Uniqueness
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine bonds makes it particularly valuable in synthetic chemistry and biochemical research.
Properties
CAS No. |
18300-78-2 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine |
InChI |
InChI=1S/C8H16N2/c1-7(2)5-9-10-6-8(3)4/h5-8H,1-4H3/b9-5+,10-6+ |
InChI Key |
VKDRLYGAGSHPHD-NXZHAISVSA-N |
Isomeric SMILES |
CC(/C=N/N=C/C(C)C)C |
Canonical SMILES |
CC(C)C=NN=CC(C)C |
Origin of Product |
United States |
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